N-Z-1,5-pentanediamine hydrochloride is primarily used as a building block in the synthesis of peptides. Peptides are short chains of amino acids linked by peptide bonds, and they play essential roles in various biological processes. N-Z-1,5-pentanediamine hydrochloride serves as a spacer molecule, introducing a five-carbon chain between two amino acids in the peptide sequence. This spacer can be crucial for achieving specific conformations or functionalities within the peptide [1].
N-Z-1,5-pentanediamine hydrochloride can be employed in chemical biology research to study protein-protein interactions. By attaching the molecule to a protein of interest, scientists can investigate how the modified protein interacts with other proteins in a cellular environment. This technique allows researchers to gain insights into protein function and potentially identify novel drug targets [2].
N-Z-1,5-pentanediamine hydrochloride is a chemical compound with the formula CHN·HCl. It is a hydrochloride salt of 1,5-pentanediamine, which is also known as pentamethylenediamine or cadaverine. This compound features a straight-chain pentane backbone with amino groups located at the terminal positions (1 and 5). The molecular weight of N-Z-1,5-pentanediamine hydrochloride is approximately 188.07 g/mol .
N-Z-1,5-pentanediamine hydrochloride exhibits biological activity associated with its structure as a diamine. It has been noted for its role in cellular metabolism and its potential involvement in the synthesis of polyamines, which are crucial for cell growth and function. Additionally, cadaverine (the free base form) has been studied for its antimicrobial properties and may influence microbial growth .
The synthesis of N-Z-1,5-pentanediamine hydrochloride typically involves:
N-Z-1,5-pentanediamine hydrochloride finds applications in several fields:
Studies on N-Z-1,5-pentanediamine hydrochloride have focused on its interactions with various biological systems. It has been observed that this compound can influence cellular pathways involving polyamines, potentially affecting cell proliferation and differentiation. Additionally, its interactions with other compounds have been explored to understand its role in metabolic processes and antimicrobial activity .
Several compounds share structural similarities with N-Z-1,5-pentanediamine hydrochloride. Here’s a comparison highlighting its uniqueness:
Compound Name | Structure Type | Unique Features |
---|---|---|
1,4-Butanediamine | Alkane-alpha,omega-diamine | Shorter chain length; used primarily in plastics |
1,6-Hexanediamine | Alkane-alpha,omega-diamine | Longer chain; used in polymer production |
Cadaverine (1,5-Pentanediamine) | Alkane-alpha,omega-diamine | Free base form; known for its biological activity |
2-Aminopentane | Primary amine | Different functional group positioning |
N-Z-1,5-pentanediamine hydrochloride is unique due to its specific chain length and terminal amino groups, which confer distinct chemical reactivity and biological properties compared to these similar compounds .
Irritant